molecular formula C21H21N3O3 B1663890 Ozenoxacin CAS No. 245765-41-7

Ozenoxacin

Cat. No. B1663890
M. Wt: 363.4 g/mol
InChI Key: XPIJWUTXQAGSLK-UHFFFAOYSA-N
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Description

Ozenoxacin is a quinolone antibiotic used for the treatment of impetigo . It is sold under the brand names Ozanex and Xepi . A 1% topical cream is approved for treatment of impetigo in Canada and in the United States . Ozenoxacin is active against some bacteria that have developed resistance to fluoroquinolone antibiotics .


Synthesis Analysis

Ozenoxacin is synthesized by the Pd-catalyzed cross-coupling of a bromoquinolone and a pyridyl tributylstannane (Stille coupling) . The pyridyl tributylstannane is synthesized from the corresponding dihalopyridine .


Molecular Structure Analysis

The molecular formula of Ozenoxacin is C21H21N3O3 . Its molar mass is 363.417 g·mol−1 . The IUPAC name is 1-Cyclopropyl-8-methyl-7-[5-methyl-6-(methylamino)-3-pyridinyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid .


Chemical Reactions Analysis

The synthesis of Ozenoxacin involves a Pd-catalyzed cross-coupling of a bromoquinolone and a pyridyl tributylstannane (Stille coupling) .


Physical And Chemical Properties Analysis

Ozenoxacin is a small molecule . Its average weight is 363.417 and its monoisotopic weight is 363.158291548 . The chemical formula is C21H21N3O3 .

Scientific Research Applications

Treatment of Inflammatory Acne

  • Scientific Field : Dermatology .
  • Application Summary : Ozenoxacin is a topical quinolone showing potent antimicrobial activities against Gram-negative and Gram-positive bacteria and is widely used for the treatment of inflammatory acne .
  • Methods of Application : The production of interleukin (IL)-6 and IL-8 by human epidermal keratinocytes stimulated by heat-killed Cutibacterium was significantly inhibited by ozenoxacin at concentrations from 1 to 30 μg ml−1 .
  • Results : The application of 2% ozenoxacin suppressed the increase in the ear thickness of rats induced by an intracutaneous injection of heat-killed C. acnes .

Treatment of Bacterial Skin Infections

  • Scientific Field : Dermatology .
  • Application Summary : Ozenoxacin, a non-fluorinated quinolone, has shown promise in treating bacterial skin infections, exhibiting potent activity against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pyogenes .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not detailed in the source .

Treatment of Impetigo in Pediatric Patients

  • Scientific Field : Pediatrics .
  • Application Summary : Ozenoxacin, a new nonfluorinated quinolone, developed for topical use, has bactericidal activity against several pathogens causing impetigo, including the multi-drug resistant ones, with a high efficacy and safety profile .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not detailed in the source .

Safety And Hazards

Ozenoxacin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Ozenoxacin has been used in trials studying the treatment of impetigo . As of December 11, 2017, the FDA approved Ferrer Internacional S.A.'s Xepi (ozenoxacin 1%) as a topically applied cream indicated for the treatment of impetigo caused by Staphylococccus aureus or Streptococcus pyogenes in adult and pediatric patients 2 months of age and older . Despite being a common and highly contagious bacterial skin infection that affects millions of children and adults in the United States each year, ozenoxacin cream is a novel, non-fluorinated quinolone that has demonstrated safe and effective therapy in both the adult and pediatric population .

properties

IUPAC Name

1-cyclopropyl-8-methyl-7-[5-methyl-6-(methylamino)pyridin-3-yl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-11-8-13(9-23-20(11)22-3)15-6-7-16-18(12(15)2)24(14-4-5-14)10-17(19(16)25)21(26)27/h6-10,14H,4-5H2,1-3H3,(H,22,23)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIJWUTXQAGSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947446
Record name Ozenoxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ozenoxacin is a quinolone antibiotic drug. And, like most quinolones, ozenoxacin predominately executes its mechanism of action by entering into bacterial cells and acting to inhibit the bacterial DNA replication enzymes DNA gyrase A and topoisomerase IV. As DNA gyrase A and topoisomerase IV are essential to bacterial DNA replication activities including supercoiling, supercoil relaxation, chromosomal condensation, chromosomal decatenation and more, their inhibition is the principal action of ozenoxacin's mechanism and it has been demonstrated to be bactericidal against *S. aureus* and *S. pyogenes* organisms.
Record name Ozenoxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12924
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ozenoxacin

CAS RN

245765-41-7
Record name Ozenoxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245765-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ozenoxacin [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245765417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ozenoxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12924
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ozenoxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OZENOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0LH498RFO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
589
Citations
J Vila, AA Hebert, A Torrelo, Y López… - Expert review of anti …, 2019 - Taylor & Francis
… of ozenoxacin against staphylococci and streptococci including resistant strains of S. aureus. Clinical trials of ozenoxacin in … Preserving the activity and availability of ozenoxacin through …
Number of citations: 38 www.tandfonline.com
I Kurokawa, S Kanayama, O Yamasaki - Journal of Infection and …, 2022 - Elsevier
Skin infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and the spread of antimicrobial resistance are a major problem in Japan. Here, we investigated the …
Number of citations: 2 www.sciencedirect.com
JK Sahu, AK Mishra - Current Drug Discovery Technologies, 2019 - ingentaconnect.com
… to summarize the facts behind the chemistry and biological applications of Ozenoxacin. … Ozenoxacin shows a low solubility in water. Some more important properties of Ozenoxacin …
Number of citations: 14 www.ingentaconnect.com
R Canton, L Chouinard, C Tarragó - Future Microbiology, 2018 - Future Medicine
… vitro study of ozenoxacin with a panel of antibacterial agents shows that ozenoxacin has high … The therapeutic efficacy of ozenoxacin is examined in rodent models of S. aureus dermal …
Number of citations: 2 www.futuremedicine.com
P Santhosh, MH Thomas - Indian Journal of Dermatology, Venereology …, 2021 - ijdvl.com
… 9 The latest drug to join the group of topicals is ozenoxacin. In December 2017, ozenoxacin received FDA approval for use in the management of impetigo in patients aged 2 months …
Number of citations: 5 ijdvl.com
T Rosen, N Albareda, N Rosenberg… - JAMA …, 2018 - jamanetwork.com
… Ozenoxacin also demonstrated superior microbiological success … Topical ozenoxacin is effective and well tolerated in the treatment … Topical ozenoxacin represents a novel option for the …
Number of citations: 62 jamanetwork.com
A Torrelo, R Grimalt, X Masramon, N Albareda López… - Dermatology, 2020 - karger.com
… Background: Ozenoxacin is a topical antibiotic approved in … This analysis evaluated the efficacy and safety of ozenoxacin … phase III clinical trials of ozenoxacin 1% cream were analysed …
Number of citations: 32 karger.com
…, Ozenoxacin in Impetigo Trial Investigators … - Future …, 2014 - Future Medicine
Aim: We compared the efficacy and safety of ozenoxacin (a new nonfluorinated quinolone) 1% cream with placebo in the treatment of impetigo. Patients & methods: In a randomized, …
Number of citations: 58 www.futuremedicine.com
I Morrissey, R Cantón, J Vila, D Gargallo-Viola… - Future …, 2019 - Future Medicine
… Results: Ozenoxacin exhibited high in vitro activity against susceptible, and methicillin- or levofloxacin-resistant, Gram-positive bacteria. Ozenoxacin … Conclusion: Ozenoxacin is a potent …
Number of citations: 12 www.futuremedicine.com
J Vila Estapé, AA Hebert, A Torrelo, Y López… - … , vol. 17, num. 3, p. 159 …, 2019 - diposit.ub.edu
… and pharmacokinetic properties of ozenoxacin, and its … Ozenoxacin is characterized by simultaneous affinity for DNA … These mechanisms protect ozenoxacin against development …
Number of citations: 2 diposit.ub.edu

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